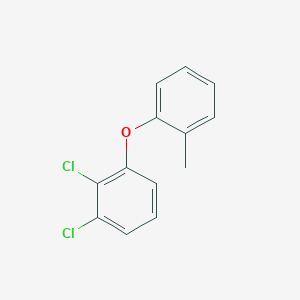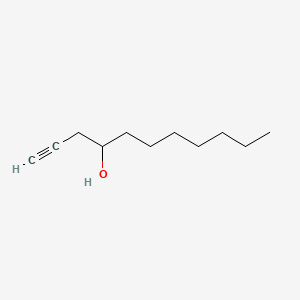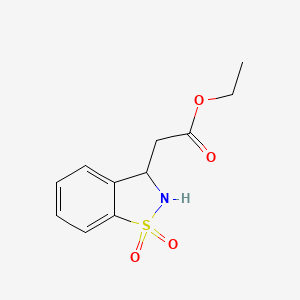
Plumbane, hydroxytrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyllead hydroxide is an organolead compound with the chemical formula (CH₃)₃PbOH It is a colorless solid that is soluble in water and many organic solvents
Preparation Methods
Trimethyllead hydroxide can be synthesized through several methods. One common synthetic route involves the reaction of trimethyllead chloride with sodium hydroxide. The reaction is typically carried out in an aqueous solution, resulting in the formation of trimethyllead hydroxide and sodium chloride as a byproduct:
(CH3)3PbCl+NaOH→(CH3)3PbOH+NaCl
Industrial production methods for trimethyllead hydroxide are not well-documented, likely due to its toxicity and limited commercial applications. laboratory-scale synthesis remains a primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
Trimethyllead hydroxide undergoes various chemical reactions, including:
Oxidation: Trimethyllead hydroxide can be oxidized to form trimethyllead oxide.
Reduction: Reduction reactions involving trimethyllead hydroxide are less common due to the stability of the lead-carbon bonds.
Substitution: This compound can undergo substitution reactions where the hydroxide group is replaced by other functional groups. For example, reacting with halogens can form trimethyllead halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: Due to its toxicity, trimethyllead hydroxide is not used therapeutically but is studied for its potential effects on human health.
Industry: Its industrial applications are limited, but it has been used in the past as an additive in gasoline and other fuels.
Mechanism of Action
The mechanism by which trimethyllead hydroxide exerts its effects is primarily through its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound is known to interfere with cellular processes, leading to toxicity and cell death. The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cellular membranes.
Comparison with Similar Compounds
Trimethyllead hydroxide can be compared to other organolead compounds, such as:
Trimethyllead chloride: Similar in structure but with a chloride group instead of a hydroxide group.
Trimethyllead acetate: Contains an acetate group and is used in similar chemical reactions.
Tetramethyllead: A related compound with four methyl groups attached to the lead atom.
Trimethyllead hydroxide is unique due to its hydroxide functional group, which imparts different chemical reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of organolead compounds on biological systems.
Properties
CAS No. |
17546-98-4 |
|---|---|
Molecular Formula |
C3H11OPb |
Molecular Weight |
270 g/mol |
InChI |
InChI=1S/3CH3.H2O.Pb/h3*1H3;1H2; |
InChI Key |
LTYNZXRQYPQIHE-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


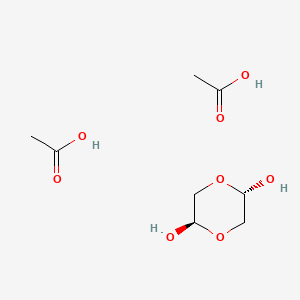



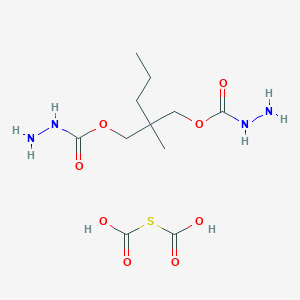
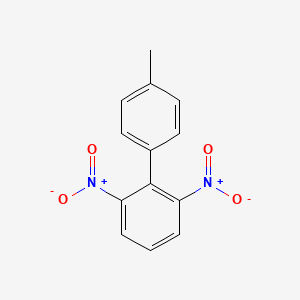
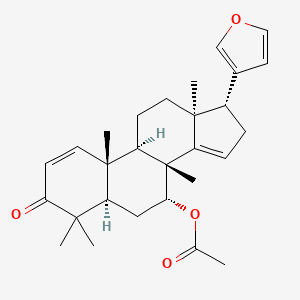
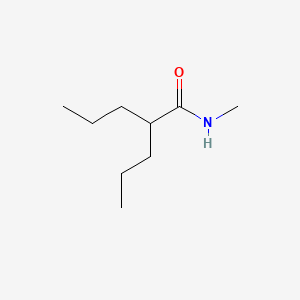
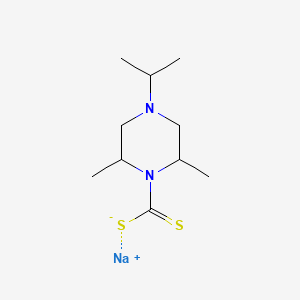
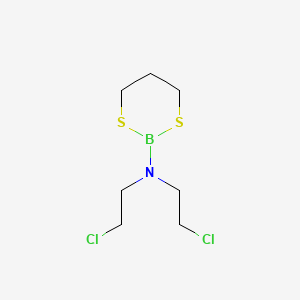
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
